N-Acetyl Glyphosate-13C2,15N

Overview

Description

N-Acetyl Glyphosate-13C2,15N is the labelled analogue of N-Acetyl Glyphosate, which is a metabolite of the pesticide Glyphosphate . It is employed in research investigating the environmental fate of glyphosate. By tracking the labeled N-acetyl glyphosate, scientists can gain insights into its degradation pathways, persistence in various environmental compartments, and potential uptake by plants and microorganisms.

Synthesis Analysis

The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.Molecular Structure Analysis

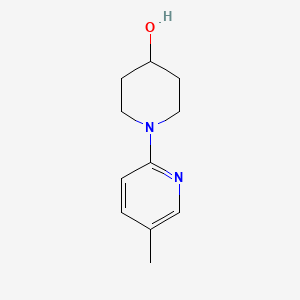

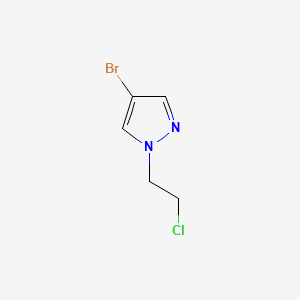

The molecular formula of N-Acetyl Glyphosate-13C2,15N is 13C2 C3 H10 15N O6 P . The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate.Chemical Reactions Analysis

The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.Physical And Chemical Properties Analysis

The molecular formula of N-Acetyl Glyphosate-13C2,15N is 13C2 C3 H10 15N O6 P . The molecular weight is 214.09 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Tracer in Mass Spectrometric Techniques

N-Acetyl Glyphosate-13C2,15N is a stable isotope-labeled analog of the widely studied compound glyphosate. In research applications, this compound is primarily used as a tracer or internal standard for the analysis and detection of glyphosate residues in various matrices by employing mass spectrometric techniques .

2. Studies Assessing Potential Human or Animal Exposure to Glyphosate This compound can be utilized in studies assessing potential human or animal exposure to glyphosate. By measuring the levels of the labeled metabolite in biological samples, researchers can gain information about the extent and pathway of glyphosate exposure.

Leaching and Degradation Studies

The compound has been used in field lysimeter experiments to study the leaching and transformations of glyphosate over a study period of one hydrological year . The results confirmed rapid degradation to further degradation products, e.g., 15NH4+, which plausibly was taken up as nutrient by plants .

Environmental Monitoring

The compound is used in environmental monitoring and assessment. It helps in understanding the effects of glyphosate in various compartments of the environment such as soil and water .

Soil Interaction Studies

The compound is used in studies that investigate the interaction of glyphosate with soil. It helps in understanding how glyphosate interacts with organic and inorganic molecules at a variety of binding sites such as the soil organic matter or mineral surfaces .

Plant Uptake Studies

The compound is used in studies that investigate the uptake of glyphosate by plants. It helps in understanding how plants take up glyphosate and its degradation products .

properties

IUPAC Name |

2-[acetyl(phosphonomethyl)(15N)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-OEKWKHNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746939 | |

| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Glyphosate-13C2,15N | |

CAS RN |

1346598-31-9 | |

| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)